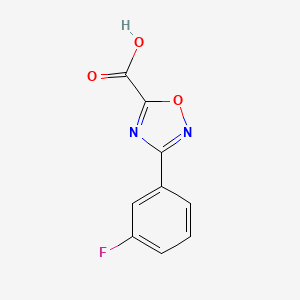
3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound that features a fluorophenyl group attached to an oxadiazole ring, which in turn is connected to a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzohydrazide with ethyl chloroformate to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium ethoxide to yield the desired oxadiazole compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorophenyl group enhances the compound’s binding affinity and specificity, making it a valuable scaffold in drug design.
類似化合物との比較
Similar Compounds
- 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
- 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
- 3-(3-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid
Uniqueness
3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorine substitution can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug.
特性
分子式 |
C9H5FN2O3 |
|---|---|
分子量 |
208.15 g/mol |
IUPAC名 |
3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H5FN2O3/c10-6-3-1-2-5(4-6)7-11-8(9(13)14)15-12-7/h1-4H,(H,13,14) |
InChIキー |
CLESYSDDJOHDGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



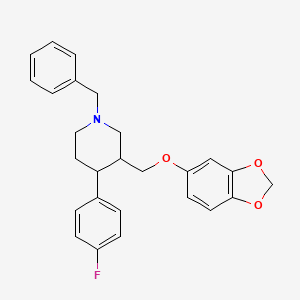

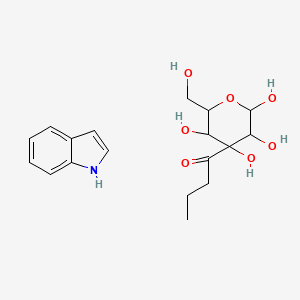
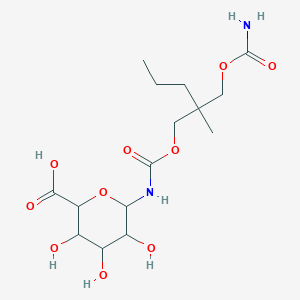
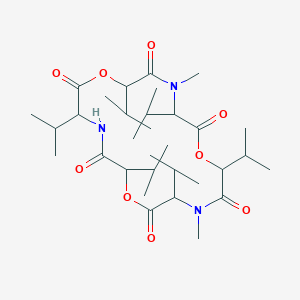
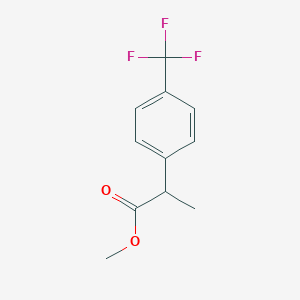
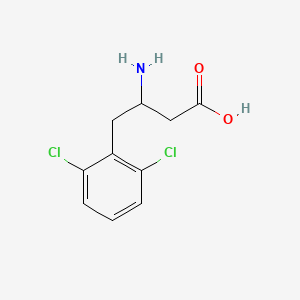
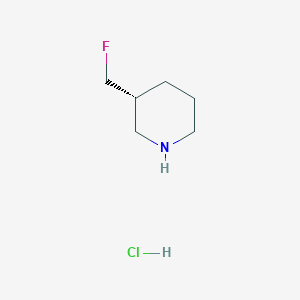
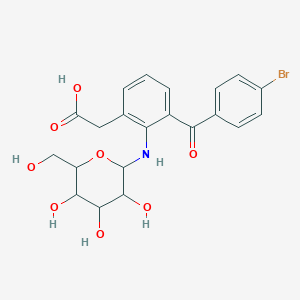
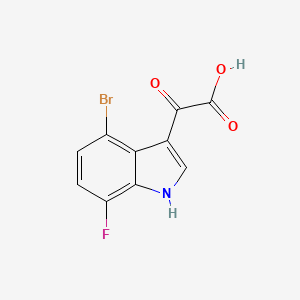
![8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12289117.png)
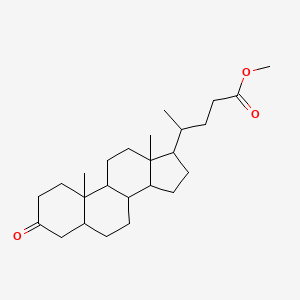
![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] sulfate](/img/structure/B12289132.png)
